
4-(4,4-difluorocyclohexyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4,4-Difluorocyclohexyl)-1H-pyrazole is a synthetic organic compound characterized by the presence of a difluorocyclohexyl group attached to a pyrazole ring
Vorbereitungsmethoden
The synthesis of 4-(4,4-difluorocyclohexyl)-1H-pyrazole typically involves the reaction of 4,4-difluorocyclohexanone with hydrazine derivatives under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity .
Analyse Chemischer Reaktionen
4-(4,4-Difluorocyclohexyl)-1H-pyrazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluorocyclohexyl group can be replaced by other nucleophiles under appropriate conditions
Wissenschaftliche Forschungsanwendungen
4-(4,4-Difluorocyclohexyl)-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals .
Wirkmechanismus
The mechanism of action of 4-(4,4-difluorocyclohexyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclohexyl group can influence the binding affinity and selectivity of the compound, leading to specific biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
4-(4,4-Difluorocyclohexyl)-1H-pyrazole can be compared with other similar compounds, such as:
4,4-Difluorocyclohexanemethanol: This compound shares the difluorocyclohexyl group but differs in its functional group, which is a methanol instead of a pyrazole.
4,4-Difluorocyclohexanone: Similar in structure but contains a ketone group instead of a pyrazole ring.
4,4-Difluorocyclohexylamine: Contains an amine group instead of a pyrazole ring .
These comparisons highlight the unique properties of this compound, particularly its pyrazole ring, which imparts distinct chemical and biological characteristics.
Eigenschaften
Molekularformel |
C9H12F2N2 |
|---|---|
Molekulargewicht |
186.20 g/mol |
IUPAC-Name |
4-(4,4-difluorocyclohexyl)-1H-pyrazole |
InChI |
InChI=1S/C9H12F2N2/c10-9(11)3-1-7(2-4-9)8-5-12-13-6-8/h5-7H,1-4H2,(H,12,13) |
InChI-Schlüssel |
FYYXWXOLZOAXOB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1C2=CNN=C2)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


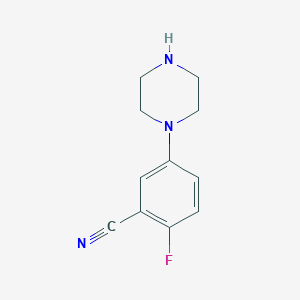
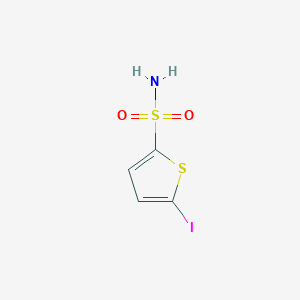
![3-[(Tert-butoxy)carbonyl]-4-fluorobenzoic acid](/img/structure/B13613481.png)
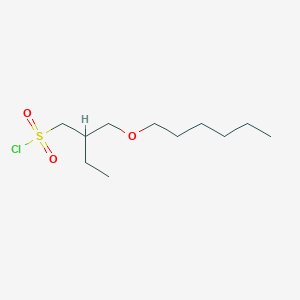
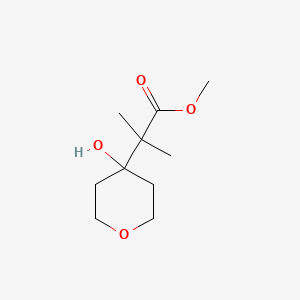
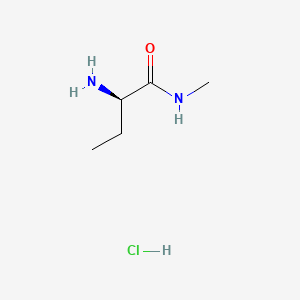
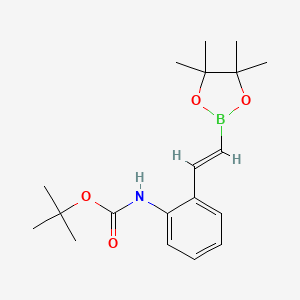
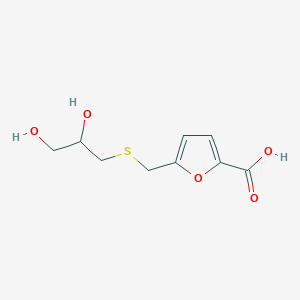
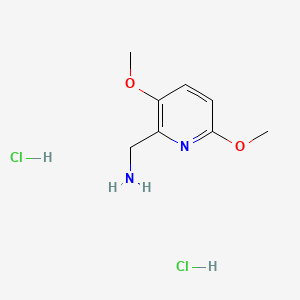
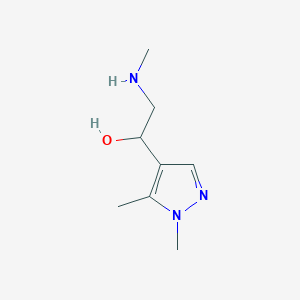
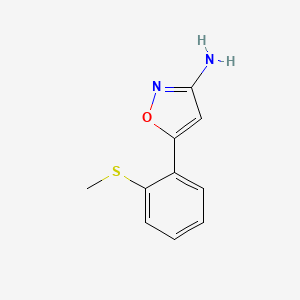
![2-Amino-2-[4-(prop-2-en-1-yloxy)phenyl]ethan-1-ol](/img/structure/B13613553.png)


